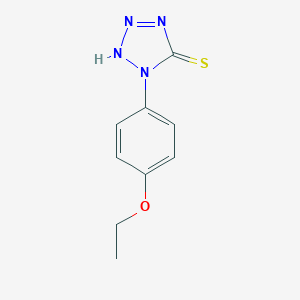

1-(4-Ethoxyphenyl)-5-mercapto-1H-tetrazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-ethoxyphenyl)-2H-tetrazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4OS/c1-2-14-8-5-3-7(4-6-8)13-9(15)10-11-12-13/h3-6H,2H2,1H3,(H,10,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASFXKDBHBVHSLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=S)N=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70357417 | |

| Record name | 1-(4-Ethoxyphenyl)-1,2-dihydro-5H-tetrazole-5-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15182-68-0 | |

| Record name | 1-(4-Ethoxyphenyl)-1,2-dihydro-5H-tetrazole-5-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Ethoxyphenyl)-5-mercapto-1H-tetrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Technical Guide to 1-(4-Ethoxyphenyl)-5-mercapto-1H-tetrazole

Abstract

This technical guide provides an in-depth exploration of 1-(4-ethoxyphenyl)-5-mercapto-1H-tetrazole, a heterocyclic compound of significant interest in modern chemical research and development. We will delve into its core chemical principles, including its structure, nomenclature, and the critical concept of thiol-thione tautomerism. This document outlines a robust, exemplary synthesis protocol, grounded in established chemical mechanisms, and discusses the compound's pivotal role as a building block in the pharmaceutical, agrochemical, and material science sectors. Particular emphasis is placed on its function as a carboxylic acid bioisostere, a cornerstone of contemporary drug design. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile chemical entity.

Introduction to Tetrazole Chemistry

The Tetrazole Moiety: A Privileged Scaffold in Medicinal Chemistry

The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, is considered a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and structural rigidity make it a highly valuable functional group. One of the most powerful applications of the tetrazole moiety is its role as a bioisostere for the carboxylic acid group.[1] Bioisosteres are substituents or groups with similar physical or chemical properties that impart comparable biological effects to a drug candidate. By replacing a carboxylic acid with a tetrazole, medicinal chemists can often enhance crucial drug-like characteristics, including increased lipophilicity, improved metabolic stability, and a more favorable pKa profile, which can lead to better cell membrane permeability and overall potency.[1] More than 20 marketed drugs feature a tetrazole ring, highlighting its broad utility across various therapeutic areas such as antihypertensive, anticancer, and antiviral treatments.[1][2]

Overview of this compound

This compound (CAS No. 15182-68-0) is a derivative that serves as a key intermediate in the synthesis of more complex molecules.[3][4] Its structure combines the stable tetrazole core with a functional mercapto group and a 4-ethoxyphenyl substituent, providing multiple reaction sites for further chemical modification. This versatility makes it a valuable precursor in the development of novel pharmaceuticals, particularly anti-inflammatory and analgesic drugs.[3] Beyond medicine, it finds use in formulating advanced agrochemicals and as an additive to improve the thermal and chemical resistance of polymers.[3]

Nomenclature and Structural Elucidation

IUPAC Nomenclature and Thiol-Thione Tautomerism

The formally accepted IUPAC name for this compound is 1-(4-ethoxyphenyl)-1H-tetrazole-5-thiol . However, it is commonly referred to as this compound. A critical feature of 5-mercaptotetrazoles is their existence in a tautomeric equilibrium with their thione form, 1-(4-ethoxyphenyl)-1,2-dihydro-5H-tetrazole-5-thione .[5][6][7] In the solid state and in most solutions, the thione form is generally predominant due to its greater thermodynamic stability. This tautomerism is a crucial consideration in its reaction chemistry, as either form can potentially react depending on the conditions and reagents used.

Chemical Structure and Representation

The two primary tautomeric forms of the molecule are depicted below. Understanding this equilibrium is fundamental to predicting its reactivity.

Caption: Thiol-Thione Tautomerism.

Key Physicochemical Properties

The fundamental properties of this compound are summarized below, providing essential data for experimental design and safety assessments.

| Property | Value | Source(s) |

| CAS Number | 15182-68-0 | [4][8][9] |

| Molecular Formula | C₉H₁₀N₄OS | [4][5][9] |

| Molecular Weight | 222.27 g/mol | [4][5][9] |

| Appearance | White to almost white crystalline powder | [9][10] |

| Melting Point | 160 °C | [5][8] |

| Boiling Point (Predicted) | 320.1 ± 44.0 °C | [5][8] |

| Density (Predicted) | 1.39 ± 0.1 g/cm³ | [5][8] |

| Water Solubility | Slightly soluble | [5][8][10] |

| Purity (Typical) | >98.0% (HPLC) | [9][10][11] |

Synthesis and Mechanistic Insights

Common Synthetic Routes to 5-Mercaptotetrazoles

The synthesis of 1,5-disubstituted tetrazoles is a well-established field in organic chemistry. For 5-mercapto derivatives, the most direct and widely employed method is the [3+2] cycloaddition reaction between an organic isothiocyanate and an azide salt, typically sodium azide.[12] This reaction is mechanistically robust and provides a high-yield pathway to the desired tetrazole core. The choice of solvent is critical; polar aprotic solvents like dimethylformamide (DMF) are often used to ensure the solubility of both the organic precursor and the inorganic azide.

Exemplary Synthesis Protocol

This protocol describes a reliable method for the laboratory-scale synthesis of this compound.

Causality and Self-Validation: This protocol is designed for both efficiency and safety. The use of water as a solvent is a green chemistry approach, though DMF can also be used for better solubility. The acidification step is critical for protonating the tetrazole salt, causing it to precipitate. The final recrystallization step serves as a self-validating purification method; a sharp melting point of the final product, consistent with the literature value (160 °C), along with spectroscopic confirmation (NMR, IR), will validate the purity and identity of the synthesized compound.

Materials:

-

4-Ethoxyphenyl isothiocyanate

-

Sodium azide (NaN₃)

-

Water (or DMF)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (for recrystallization)

Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1 equivalent of 4-ethoxyphenyl isothiocyanate in water.

-

Azide Addition: Carefully add 1.2 equivalents of sodium azide to the solution. (CAUTION: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care in a well-ventilated fume hood. Do not allow contact with acids or metal spatulas).

-

Reflux: Heat the reaction mixture to reflux (approximately 100 °C if using water) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). The rationale for reflux is to provide sufficient activation energy for the cycloaddition reaction to proceed at a reasonable rate.

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Precipitation: Slowly and carefully acidify the reaction mixture by adding concentrated HCl dropwise while stirring in an ice bath. The target compound is acidic and will precipitate out of the aqueous solution as its neutral form upon reaching a pH of ~2-3.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove any remaining inorganic salts.

-

Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to yield pure, crystalline this compound.

-

Characterization: Dry the final product under vacuum and confirm its identity and purity using HPLC, melting point analysis, and spectroscopic methods (¹H-NMR, ¹³C-NMR, FT-IR).

Reaction Workflow Diagram

Caption: Synthesis workflow for the target compound.

Applications in Research and Development

Role as a Key Intermediate in Pharmaceutical Synthesis

The primary application of this compound is as a versatile building block for creating more complex active pharmaceutical ingredients (APIs). The mercapto group can be easily alkylated, oxidized, or otherwise functionalized, while the phenyl ring can undergo further substitution, allowing for the rapid generation of a library of diverse compounds for screening. Tetrazole derivatives are being actively investigated for a wide range of biological activities, including as antitubercular, anti-inflammatory, and anticancer agents.[2][13] For example, studies on related (methoxyphenyl)-1H-tetrazol-5-amine regioisomers have shown highly selective and potent antitubercular effects, demonstrating the therapeutic potential of this scaffold.[13]

Agrochemical and Material Science Applications

In agricultural chemistry, this compound is used in the development of novel pesticides and herbicides.[3] Its heterocyclic structure can contribute to the biological activity required to protect crops. In material science, its incorporation into polymer backbones can enhance thermal stability and chemical resistance, making it a valuable component in the production of high-performance materials.[3]

Case Study: The Tetrazole-Carboxylic Acid Bioisosteric Relationship

The strategic replacement of a carboxylic acid with a 5-thiol-tetrazole (in its anionic form) is a powerful tool in drug design. The diagram below illustrates the structural and electronic similarities that underpin this principle.

Caption: Bioisosteric relationship.

The tetrazole ring's acidic proton has a pKa value very similar to that of a carboxylic acid, meaning it will exist in its anionic form at physiological pH (7.4). This anion has its negative charge delocalized across the nitrogen and sulfur atoms, mimicking the charge distribution of a carboxylate anion. This allows the tetrazole to engage in similar ionic or hydrogen-bond interactions with biological targets like receptors and enzymes. However, the larger, more lipophilic tetrazole ring can improve passage through cell membranes and reduce susceptibility to metabolic enzymes that would otherwise degrade a carboxylic acid, often leading to a drug with a longer half-life and improved bioavailability.

Safety, Handling, and Storage

GHS Hazard Information

Proper handling of this chemical is essential. The Globally Harmonized System (GHS) classifications are summarized below.

| Hazard | Code | Description | Source(s) |

| Pictogram | GHS02 | Flame | [9][10] |

| Signal Word | Warning | [9][10] | |

| Hazard Statement | H228 | Flammable solid. | [9][10] |

| Precautionary Statement | P210 | Keep away from heat/sparks/open flames/hot surfaces. No smoking. | [9][10] |

| Precautionary Statement | P240 | Ground/bond container and receiving equipment. | [9][10] |

| Precautionary Statement | P280 | Wear protective gloves/eye protection/face protection. | [10] |

| Precautionary Statement | P370 + P378 | In case of fire: Use dry sand, dry chemical or alcohol-resistant foam to extinguish. | [9][10] |

Recommended Handling and Storage Protocols

-

Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid generating dust. Keep away from ignition sources.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is room temperature, ideally below 15°C in a dark place.[9][10]

Conclusion

This compound is more than a simple chemical intermediate; it is a potent tool for innovation in the molecular sciences. Its straightforward synthesis, versatile reactivity, and, most importantly, its ability to act as a superior bioisostere for carboxylic acids, secure its place as a valuable scaffold in modern drug discovery and material science. A thorough understanding of its properties, tautomeric nature, and safe handling is paramount for any researcher aiming to leverage its full potential. As the demand for more complex and effective molecules grows, the utility of well-designed building blocks like this tetrazole derivative will only continue to increase.

References

- This compound - AZA Mid-Year Meeting.

- This compound CAS#: 15182-68-0 - ChemicalBook.

- 15182-68-0(this compound) Product Description - ChemicalBook.

- This compound - TCI Chemicals.

- This compound | 15182-68-0 - TCI Chemicals.

- This compound 15182-68-0 | 梯希爱(上海)化成工业发展有限公司.

-

1-Phenyl-5-mercaptotetrazole | C7H6N4S | CID 690730 - PubChem. [Link]

- This compound | 15182-68-0 - TCI Chemicals (India).

-

1H-Tetrazole-5-thiol, 1-phenyl- - NIST WebBook. [Link]

- 15182-68-0| Chemical Name : 1-(4-Ethoxyphenyl)

- Innovative synthesis of drug-like molecules using tetrazole as core building blocks - Beilstein Journal of Organic Chemistry.

-

Tetrazolium Compounds: Synthesis and Applications in Medicine - PubMed Central. [Link]

- Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review - ResearchG

-

Development of (4-methoxyphenyl)-1H-tetrazol-5-amine regioisomers as a new class of selective antitubercular agents - PubMed. [Link]

Sources

- 1. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 2. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FCKeditor - Resources Browser [midyear.aza.org]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 15182-68-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 1-Phenyl-5-mercaptotetrazole | C7H6N4S | CID 690730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1H-Tetrazole-5-thiol, 1-phenyl- [webbook.nist.gov]

- 8. This compound CAS#: 15182-68-0 [amp.chemicalbook.com]

- 9. This compound | 15182-68-0 | TCI AMERICA [tcichemicals.com]

- 10. This compound | 15182-68-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 11. This compound | 15182-68-0 | TCI Deutschland GmbH [tcichemicals.com]

- 12. researchgate.net [researchgate.net]

- 13. Development of (4-methoxyphenyl)-1H-tetrazol-5-amine regioisomers as a new class of selective antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physicochemical Properties of 1-(4-Ethoxyphenyl)-5-mercapto-1H-tetrazole

Introduction

1-(4-Ethoxyphenyl)-5-mercapto-1H-tetrazole (CAS No: 15182-68-0) is a substituted heterocyclic compound that has garnered significant interest within the scientific community. As a derivative of the tetrazole scaffold, it holds a privileged position in medicinal chemistry and drug development.[1][2] The tetrazole ring is widely recognized as a bioisostere for the carboxylic acid group, offering advantages such as improved lipophilicity, metabolic stability, and potency in drug candidates.[1][2] This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly anti-inflammatory and analgesic drugs.[3]

Beyond pharmaceuticals, its applications extend to agricultural chemistry, materials science, and as a versatile ligand in coordination chemistry.[3][4] A fundamental understanding of its physical and chemical properties is therefore paramount for researchers aiming to exploit its full potential. This guide provides an in-depth analysis of its molecular structure, key physicochemical parameters, spectroscopic profile, and chemical reactivity, grounded in established experimental principles and authoritative data.

Molecular Structure and Inherent Isomerism

The defining structural characteristic of this compound is its capacity for prototropic tautomerism, a feature common to many 5-mercapto-substituted heterocycles.[5][6] The molecule exists as a dynamic equilibrium between two tautomeric forms: the thiol form (1-(4-Ethoxyphenyl)-1H-tetrazole-5-thiol) and the thione form (1-(4-Ethoxyphenyl)-1H-tetrazole-5(4H)-thione).

This equilibrium is not merely an academic curiosity; it dictates the molecule's reactivity, hydrogen bonding capabilities, and spectroscopic properties. While both names are often used interchangeably, studies on analogous systems suggest that the thione form generally predominates in the solid state and in polar solvents, stabilized by intermolecular interactions.[5][6][7]

Caption: Thiol-Thione tautomeric equilibrium of the title compound.

Physical Properties

The macroscopic properties of a compound are a direct reflection of its molecular structure and intermolecular forces. The key physical properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 15182-68-0 | [8][9] |

| Molecular Formula | C₉H₁₀N₄OS | [8][9] |

| Molecular Weight | 222.27 g/mol | [8][9] |

| Appearance | White to almost white powder or crystals | [8][9] |

| Melting Point | 160 °C | [8][9] |

| Boiling Point | 320.1 ± 44.0 °C (Predicted) | [8][9] |

| Density | 1.39 ± 0.1 g/cm³ (Predicted) | [8][9] |

| Water Solubility | Slightly soluble | [8][9] |

| Storage Conditions | Room temperature, inert atmosphere, cool and dark place (<15°C recommended) | [8][9] |

Solubility Profile

The compound is reported as being slightly soluble in water.[8][9] Structurally, the ethoxyphenyl group imparts significant lipophilicity, while the tetrazole ring and the polarizable thione/thiol group provide sites for hydrogen bonding and polar interactions. This dual nature suggests that solubility will be enhanced in polar organic solvents. For instance, a closely related analogue, 1-(4-Hydroxyphenyl)-1H-tetrazole-5-thiol, is soluble in methanol at 25 mg/mL.[10] It is therefore reasonable to predict that this compound will exhibit good solubility in solvents like methanol, ethanol, DMSO, and DMF.

Experimental Protocol: Solubility Determination (Shake-Flask Method)

The OECD Guideline 105 for testing chemicals provides a robust framework for solubility determination. The shake-flask method is a cornerstone technique for this purpose.

Causality: The principle is to establish a saturated solution at a controlled temperature, ensuring that a true equilibrium between the dissolved and undissolved solute is achieved. Temperature control is critical as solubility is highly temperature-dependent.

Caption: Workflow for solubility determination using the shake-flask method.

Spectroscopic and Analytical Characterization

Unambiguous identification and purity assessment rely on a combination of spectroscopic techniques. Each method probes different aspects of the molecule's structure.

-

Nuclear Magnetic Resonance (¹H and ¹³C NMR): NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework.

-

¹H NMR: Expected signals would include two triplets and a quartet for the ethoxy group (-OCH₂CH₃), a set of doublets in the aromatic region (6.8-7.5 ppm) for the para-substituted phenyl ring, and a broad, exchangeable proton signal for the N-H (thione) or S-H (thiol) group.

-

¹³C NMR: Key signals would confirm the ethoxy carbons, four distinct aromatic carbons, and a characteristic downfield signal for the C5 carbon of the tetrazole ring, which is highly sensitive to its bonding environment (C-S vs. C=S).

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique identifies functional groups by their characteristic vibrational frequencies. Key absorbances would include C-H stretches (aromatic and aliphatic), C=C aromatic ring stretches, C-O-C ether stretches, and, crucially, vibrations associated with the tetrazole ring and the C=S (thione) or S-H (thiol) groups.

-

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern. The analysis would confirm the molecular weight of 222.27 g/mol , providing definitive evidence of the compound's elemental composition.[8][9]

Chemical Properties and Reactivity

The chemical behavior of this compound is governed by the interplay of the aromatic system, the tetrazole ring, and the versatile mercapto/thione group.

Acidity and pKa

The proton on the mercapto group (or the corresponding N-H in the thione tautomer) is acidic. While one database provides a predicted pKa of -3.26, this value is highly improbable for a thiol proton and likely refers to the protonation of a ring nitrogen, which is less relevant to its common reactions in solution.[8][9] For context, the parent 1H-tetrazole has a pKa of approximately 4.89.[11] The electron-withdrawing nature of the tetrazole ring and the sulfur atom would make the S-H proton significantly more acidic than a typical alkanethiol, likely placing its pKa in the range of 4-6. This acidity allows for easy deprotonation with mild bases to form the corresponding thiolate anion.

Ambident Nucleophilicity

A cornerstone of this compound's reactivity is its nature as an ambident nucleophile .[12] Following deprotonation, the resulting anion has negative charge density distributed over the sulfur atom and at least one of the ring nitrogen atoms. It can therefore react with electrophiles at either the sulfur or a nitrogen atom, leading to S-substituted or N-substituted products, respectively.

The reaction outcome is often dependent on factors such as the electrophile (Hard and Soft Acids and Bases theory), the solvent, and the counter-ion. This dual reactivity is a powerful tool for synthetic chemists, allowing for the generation of diverse molecular architectures from a single precursor.[12]

Caption: Ambident reactivity showing pathways to S- and N-alkylation products.

Coordination Chemistry

The deprotonated thiolate form is an excellent ligand for coordinating with metal ions.[4] The soft sulfur donor atom, combined with potential coordination sites on the ring nitrogens, allows it to act as a mono- or bidentate ligand, forming stable metal complexes.[13] This property is highly relevant to its potential use in biochemical assays for metal detection and as a building block for metal-organic frameworks.[3] Furthermore, this metal-chelating ability is a key mechanism for the inhibition of metalloenzymes, a strategy actively pursued in drug discovery.[14]

Applications in Research and Development

The unique combination of properties makes this compound a valuable molecule in several research domains.

-

Drug Discovery: As a bioisostere of carboxylic acids, the tetrazole moiety is a staple in modern medicinal chemistry.[1][2] The title compound is a key starting material for creating more complex molecules targeting a range of biological pathways.[3] Specifically, aryl tetrazoles bearing mercapto-containing side chains are being actively investigated as potent inhibitors of metallo-β-lactamases, enzymes that confer bacterial resistance to widely used antibiotics.[14]

-

Material Science: The compound can be incorporated into polymer formulations to enhance thermal stability and chemical resistance.[3] Its ability to coordinate with metals also opens avenues for creating novel functional materials.

-

Agrochemicals: It is used in the formulation of pesticides and herbicides, where it can contribute to the efficacy and stability of the active ingredients.[3]

Conclusion

This compound is a multifaceted chemical entity whose utility is rooted in a rich interplay of physical and chemical properties. Its existence as a thiol-thione tautomeric mixture, its ambident nucleophilicity, and its capacity for metal coordination are central to its reactivity and function. For researchers in drug development, materials science, and synthetic chemistry, a thorough grasp of these core characteristics is essential for leveraging this versatile building block to its fullest potential, paving the way for the creation of novel and effective molecules.

References

-

Mlostoń, G., Celeda, M., Palusiak, M., Heimgartner, H., Denel-Bobrowska, M., & Olejniczak, A. B. (2025). Ambident reactivity of enolizable 5-mercapto-1H-tetrazoles in trapping reactions with in situ-generated thiocarbonyl S-methanides derived from sterically crowded cycloaliphatic thioketones. Beilstein Journal of Organic Chemistry, 21, 1508–1519. [Link]

-

This compound. AZA Mid-Year Meeting. [Link]

-

Mlostoń, G., Celeda, M., Palusiak, M., Heimgartner, H., Denel-Bobrowska, M., & Olejniczak, A. B. (2025). Supporting Information: Ambident reactivity of enolizable 5-mercapto-1H-tetrazoles... Beilstein Journal of Organic Chemistry. [Link]

-

Synthesis of 1-(4-carboethoxyphenyl)-5-mercaptotetrazole. PrepChem.com. [Link]

-

Gemoets, H. P. L., et al. (2011). Unusual behavior in the reactivity of 5-substituted-1H-tetrazoles in a resistively heated microreactor. Beilstein Journal of Organic Chemistry, 7, 503–517. [Link]

-

The chemistry of mercapto- and thione- substituted 1,2,4-triazoles and their utility in heterocyclic synthesis. Semantic Scholar. [Link]

-

Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Archives. [Link]

-

Chiriac, A. P., et al. (2015). Theoretical considerations regarding the thione-thiol tautomerism in 2-(5-mercapto-1,3,4-thiadiazol-2-ylthio)acetic acid. Acta Chimica Slovenica, 62(1), 8-14. [Link]

-

1-Phenyl-5-mercaptotetrazole. PubChem. [Link]

-

Synthesis of 1H-tetrazoles. Organic Chemistry Portal. [Link]

-

Zhang, Z., et al. (2020). Discovery of mercaptopropanamide-substituted aryl tetrazoles as new broad-spectrum metallo-β-lactamase inhibitors. RSC Medicinal Chemistry, 11(10), 1147-1154. [Link]

-

Gemoets, H. P. L., et al. (2011). Unusual behavior in the reactivity of 5-substituted-1H-tetrazoles in a resistively heated microreactor. ResearchGate. [Link]

-

Beak, P. (1977). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Accounts of Chemical Research, 10(5), 186-192. [Link]

-

Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers. Scientific Reports. [Link]

-

The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Chemical and Pharmaceutical Research. [Link]

-

Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules. [Link]

-

Patil, P., et al. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 119(18), 10357-10410. [Link]

-

Kumar, S., & Singh, S. P. (2006). Effect of thione–thiol tautomerism on the inhibition of lactoperoxidase by anti-thyroid drugs and their analogues. Journal of Chemical Sciences, 118(2), 143-150. [Link]

-

This compound. Pharmaffiliates. [Link]

-

5-Mercapto-1-methyltetrazole. PubChem. [Link]

-

Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Molecules. [Link]

-

Five new complexes based on 1-phenyl-1H-tetrazole-5-thiol: Synthesis, structural characterization and properties. ResearchGate. [Link]

-

1H-Tetrazole-5-thiol, 1-phenyl-. NIST WebBook. [Link]

-

Activators, Columns and Plates. Glen Research. [Link]

Sources

- 1. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 2. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FCKeditor - Resources Browser [midyear.aza.org]

- 4. CAS 52431-78-4: 1-(4-Hydroxyphenyl)-5-mercaptotetrazole [cymitquimica.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. jocpr.com [jocpr.com]

- 8. This compound CAS#: 15182-68-0 [amp.chemicalbook.com]

- 9. 15182-68-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. 1-(4-羟基苯基)-5-巯基四氮唑 97% | Sigma-Aldrich [sigmaaldrich.com]

- 11. glenresearch.com [glenresearch.com]

- 12. Ambident reactivity of enolizable 5-mercapto-1H-tetrazoles in trapping reactions with in situ-generated thiocarbonyl S-methanides derived from sterically crowded cycloaliphatic thioketones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Discovery of mercaptopropanamide-substituted aryl tetrazoles as new broad-spectrum metallo-β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-(4-Ethoxyphenyl)-5-mercapto-1H-tetrazole (CAS: 15182-68-0)

Section 1: Core Introduction and Strategic Importance

1-(4-Ethoxyphenyl)-5-mercapto-1H-tetrazole is a heterocyclic organic compound that has garnered significant interest as a versatile building block in medicinal chemistry and materials science.[1] Its structure, featuring a tetrazole ring substituted with an ethoxyphenyl group at the N1 position and a mercapto (thiol) group at the C5 position, confers a unique combination of physicochemical properties. The tetrazole ring is a well-established bioisostere for the carboxylic acid group, a strategic substitution often employed in drug design to enhance metabolic stability, improve lipophilicity, and modulate receptor binding affinity.[2] The presence of the thiol group introduces a key nucleophilic and metal-chelating functionality, making this molecule a valuable intermediate for synthesizing diverse derivatives, particularly those with applications as enzyme inhibitors.[3] This guide provides an in-depth examination of its synthesis, characterization, core chemical principles, and applications, with a focus on its relevance in modern drug discovery.

Physicochemical & Structural Profile

A foundational understanding of the compound's properties is critical for its effective application in research. The key physicochemical data are summarized below.

| Property | Value | Source(s) |

| CAS Number | 15182-68-0 | |

| Molecular Formula | C₉H₁₀N₄OS | |

| Molecular Weight | 222.27 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 160 °C | [4] |

| Boiling Point | 320.1 ± 44.0 °C (Predicted) | [4] |

| Density | 1.39 ± 0.1 g/cm³ (Predicted) | [4] |

| Solubility | Slightly soluble in water | [4][5] |

| Purity (Typical) | >98.0% (HPLC) | |

| Synonyms | 1-(4-Ethoxyphenyl)-1H-tetrazole-5-thiol, 4-Ethoxy PMT | [1] |

Thiol-Thione Tautomerism: A Core Chemical Feature

A crucial aspect of 5-mercaptotetrazoles is their existence in a tautomeric equilibrium between the thiol form (5-mercapto-1H-tetrazole) and the thione form (1H-tetrazole-5-thione). This equilibrium is fundamental to its reactivity, influencing its role as a nucleophile and its interaction with biological targets. The thione form is generally considered the more stable tautomer in the solid state and in solution.

Caption: Thiol-Thione Tautomeric Equilibrium.

Section 2: Synthesis and Mechanistic Considerations

The most direct and industrially relevant synthesis of 1-aryl-5-mercaptotetrazoles proceeds via a [3+2] cycloaddition reaction. This method involves the reaction of an aryl isothiocyanate with an azide source, typically sodium azide.[6][7] The choice of this pathway is driven by the high availability of starting materials and the robust, high-yielding nature of the reaction.

Synthetic Workflow Diagram

The logical flow from starting materials to the purified final product is a critical self-validating system for ensuring high purity and yield.

Caption: General Synthesis and Purification Workflow.

Detailed Experimental Protocol

This protocol is adapted from established procedures for analogous compounds.[6][8]

Materials:

-

4-Ethoxyphenyl isothiocyanate

-

Sodium azide (NaN₃)

-

Deionized Water

-

Hydrochloric acid (HCl), concentrated or 1N

-

Methanol or Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-ethoxyphenyl isothiocyanate (1 equivalent) and sodium azide (1.1-1.5 equivalents) to a suitable volume of water.

-

Causality: Water is an effective and safe solvent for this reaction. Using a slight excess of sodium azide ensures the complete conversion of the isothiocyanate starting material.

-

-

Cycloaddition: Heat the reaction mixture to 80-95°C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.

-

Causality: Thermal energy is required to overcome the activation energy for the cycloaddition between the azide and the isothiocyanate functional groups.

-

-

Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. Slowly add hydrochloric acid while stirring until the pH of the solution is between 2 and 3. A precipitate will form.

-

Causality: The product exists as a sodium salt in the basic reaction mixture. Acidification protonates the tetrazole ring, rendering the molecule neutral and causing it to precipitate from the aqueous solution due to its low water solubility.

-

-

Purification: Collect the crude solid product by vacuum filtration and wash with cold water. Purify the crude product by recrystallization from a suitable solvent such as methanol or ethanol to yield the final product as a crystalline solid.

-

Causality: Recrystallization is a robust purification technique that removes any remaining starting materials or side products, resulting in a high-purity final compound suitable for research applications.

-

Section 3: Analytical Characterization and Quality Control

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic and chromatographic techniques provides a self-validating system for quality control.

Analytical Workflow

Caption: Workflow for Analytical Validation.

Spectroscopic Data Interpretation

While specific spectra for this exact compound are proprietary, data from analogous structures and general chemical principles allow for the prediction of key signals.[9][10][11][12][13]

| Technique | Expected Observations |

| ¹H NMR | - Aromatic protons (ethoxyphenyl group): Doublets around 7.0-7.8 ppm. - Methylene protons (-O-CH₂-): Quartet around 4.0-4.2 ppm. - Methyl protons (-CH₃): Triplet around 1.4-1.5 ppm. - Thiol/Amide proton (-SH or -NH-): Broad singlet, highly deshielded (>13 ppm), often not observed due to exchange.[14] |

| ¹³C NMR | - Thione carbon (C=S): Signal around 160-170 ppm. - Aromatic carbons: Multiple signals in the 115-160 ppm range. - Methylene carbon (-O-CH₂-): Signal around 63-65 ppm. - Methyl carbon (-CH₃): Signal around 14-15 ppm. |

| FTIR (KBr) | - N-H/S-H stretch (thione/thiol): Broad absorption around 3000-3100 cm⁻¹. - C=N and N=N stretches (tetrazole ring): Characteristic peaks in the 1300-1600 cm⁻¹ region. - C=S stretch (thione): Peak around 1100-1300 cm⁻¹. - C-O-C stretch (ether): Strong peak around 1250 cm⁻¹. |

Section 4: Applications in Drug Development

The strategic value of this compound lies in its utility as a scaffold and intermediate in the synthesis of pharmacologically active agents.[1]

Role as a Bioisostere and Pharmacophore

In drug design, the tetrazole ring is a classic bioisostere of the carboxylic acid group. This substitution can:

-

Increase Metabolic Stability: The tetrazole ring is generally more resistant to metabolic degradation than a carboxylic acid.[2]

-

Enhance Lipophilicity: This can improve a drug candidate's ability to cross cell membranes.

-

Maintain Key Interactions: The acidic proton and nitrogen atoms can still participate in the hydrogen bonding interactions necessary for target binding, as seen in blockbuster drugs like Losartan.[2]

Mechanism of Action as an Enzyme Inhibitor

Derivatives of mercaptotetrazole have shown significant promise as inhibitors of metallo-β-lactamases (MBLs).[3] These enzymes are a major cause of bacterial resistance to β-lactam antibiotics.

-

Mechanistic Insight: The thiol group of the mercaptotetrazole moiety acts as a powerful chelating agent. It coordinates to the one or two zinc ions (Zn²⁺) present in the active site of MBLs. This coordination disrupts the catalytic mechanism of the enzyme, which relies on a zinc-activated water molecule to hydrolyze and inactivate β-lactam antibiotics.[3][15] By inhibiting the MBL, the compound can restore the efficacy of conventional antibiotics.

Sources

- 1. FCKeditor - Resources Browser [midyear.aza.org]

- 2. irjmets.com [irjmets.com]

- 3. Discovery of mercaptopropanamide-substituted aryl tetrazoles as new broad-spectrum metallo-β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 15182-68-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound CAS#: 15182-68-0 [amp.chemicalbook.com]

- 6. prepchem.com [prepchem.com]

- 7. researchgate.net [researchgate.net]

- 8. CN112062731B - Synthesis method of 1-phenyl-5-mercapto tetrazole - Google Patents [patents.google.com]

- 9. This compound(15182-68-0) IR Spectrum [m.chemicalbook.com]

- 10. This compound(15182-68-0) 13C NMR spectrum [chemicalbook.com]

- 11. growingscience.com [growingscience.com]

- 12. pnrjournal.com [pnrjournal.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Synthesis of 1-(4-Ethoxyphenyl)-5-mercapto-1H-tetrazole

Abstract

This technical guide provides an in-depth, scientifically grounded methodology for the synthesis of 1-(4-Ethoxyphenyl)-5-mercapto-1H-tetrazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The synthesis is presented as a robust two-step process commencing from the readily available starting material, 4-ethoxyaniline. This document elucidates the chemical principles, provides detailed step-by-step experimental protocols, and emphasizes the critical safety considerations inherent in the process. The narrative is structured to offer not just a procedural recipe, but a causal understanding of the experimental choices, thereby empowering researchers, scientists, and drug development professionals to confidently replicate and adapt this synthesis.

Introduction and Strategic Overview

This compound belongs to the class of 5-mercapto-1H-tetrazoles, which are versatile building blocks in the development of pharmaceuticals and functional materials.[1][2] The tetrazole ring is a well-recognized bioisostere for the carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties in drug candidates.[3][4] This has led to its incorporation into numerous marketed drugs.[4] The mercapto (-SH) moiety provides a strong coordination site for metals, making these compounds valuable as capping ligands for nanoparticles or as inhibitors for metalloenzymes.[1][5] The title compound serves as a key intermediate in the synthesis of anti-inflammatory and analgesic agents.[6]

The synthetic strategy detailed herein proceeds through two sequential, high-yielding transformations:

-

Formation of an Isothiocyanate Intermediate: The primary aromatic amine, 4-ethoxyaniline, is converted into 4-ethoxyphenyl isothiocyanate.

-

[3+2] Cycloaddition: The isothiocyanate intermediate undergoes a cyclization reaction with an azide source to construct the desired tetrazolethione ring system.[7][8][9]

This approach is favored for its efficiency, reliability, and the commercial availability of the initial precursors.

Overall Synthetic Workflow

The logical flow from the starting amine to the final tetrazole product is depicted below. This diagram outlines the two principal stages of the synthesis, highlighting the key intermediate.

Caption: Conceptual mechanism of tetrazole ring formation.

Detailed Experimental Protocol

-

Materials: 4-ethoxyphenyl isothiocyanate (from Part I), sodium azide (NaN₃), pyridine, water, concentrated hydrochloric acid (HCl).

-

Procedure:

-

In a 250 mL round-bottom flask, suspend sodium azide (5.7 g, 87.5 mmol) in water (50 mL).

-

To this suspension, add the crude 4-ethoxyphenyl isothiocyanate (12.5 g, 69.7 mmol) followed by pyridine (16.5 g, 16.9 mL, 209.1 mmol).

-

Stir the resulting mixture vigorously at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture in an ice bath.

-

Slowly and carefully acidify the mixture to pH 2-3 by adding concentrated hydrochloric acid dropwise. Caution: This step must be performed in a well-ventilated fume hood as toxic hydrazoic acid gas (HN₃) may be evolved. [10][11] 6. A solid precipitate will form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove any inorganic salts and pyridine hydrochloride.

-

Dry the product in a vacuum oven at 50-60 °C to a constant weight. The resulting this compound is typically obtained as a white or pale yellow solid. [8]

-

Data Summary and Characterization

Quantitative Experimental Data

| Parameter | Step 1: Isothiocyanate Formation | Step 2: Tetrazole Formation |

| Primary Reactant | 4-Ethoxyaniline | 4-Ethoxyphenyl Isothiocyanate |

| Molar Amount | 72.9 mmol | 69.7 mmol (assumed from Step 1) |

| Key Reagents | CS₂ (80.2 mmol), NEt₃ (109.4 mmol) | NaN₃ (87.5 mmol), Pyridine (209.1 mmol) |

| Solvent | Ethanol (80 mL) | Water (50 mL) |

| Temperature | 0 °C to Room Temp. | Room Temperature |

| Reaction Time | ~5 hours | 2-4 hours |

| Expected Yield | 85-95% | 80-95% [8] |

Product Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.

-

¹H NMR: Expected signals include those for the ethyl group (a triplet and a quartet), aromatic protons on the ethoxyphenyl ring (two doublets), and a broad singlet corresponding to the N-H proton of the thione tautomer (typically downfield).

-

¹³C NMR: Characteristic signals for all nine carbon atoms are expected, including a signal for the C=S carbon at approximately 163 ppm. [12][13]* Infrared (IR) Spectroscopy: Key absorptions include N-H stretching, C=S stretching (around 1300-1100 cm⁻¹), and aromatic C-H and C=C vibrations.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the product's molecular weight (C₉H₁₀N₄OS, MW = 222.27 g/mol ) should be observed.

Critical Safety and Handling Procedures

Adherence to strict safety protocols is paramount when performing this synthesis due to the hazardous nature of several reagents.

-

Sodium Azide (NaN₃):

-

Toxicity: Extremely toxic if ingested or absorbed through the skin. [10][11] * Explosion Hazard: Can form highly shock-sensitive and explosive heavy metal azides upon contact with metals like lead, copper, silver, or zinc. [14][15]NEVER use metal spatulas to handle solid sodium azide and avoid flushing azide solutions down drains which may contain lead or copper pipes. [10][14] * Acidification Hazard: Reacts with acids to form hydrazoic acid (HN₃), a highly toxic, volatile, and explosive gas. All acidification steps must be conducted slowly, in an ice bath, and within a certified chemical fume hood. [11][16]

-

-

Carbon Disulfide (CS₂):

-

Flammability: Extremely flammable with a very low autoignition temperature. Keep away from all heat sources, sparks, and open flames.

-

Toxicity: Highly toxic via inhalation and skin absorption. It is a neurotoxin. All handling must occur in a chemical fume hood. [10]

-

-

General Precautions:

-

Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical safety goggles, and nitrile gloves. [11] * Perform all steps of the synthesis in a well-ventilated chemical fume hood.

-

Have appropriate spill kits readily available.

-

References

- Synthesis of 1-substituted tetrazole-5-thiones from organic isothiocyanates in w

- A Facile One-Pot Synthesis of 1-Substituted Tetrazole-5-thiones.

- Mechanistic investigations into the thermal reaction of aryl isothiocyanates with sodium azide. American Chemical Society.

- Safe Handling of Sodium Azide (SAZ). Environment, Health & Safety, University of Wisconsin-Madison.

- Sodium Azide. Environment, Health & Safety, University of Michigan.

- An Improved Protocol for the Preparation of 5-Substituted Tetrazoles from Organic Thiocyan

- Reaction of primary alkyl azides with phenyl isothiocyan

- Sodium Azide NaN3. Division of Research Safety, University of Illinois.

- Standard Operating Procedure Safe Handling of Azido Compounds. UNM Chemistry.

- Synthesis 1‐substituted 1H‐tetrazol‐5‐thioles

- Sodium-Azide_2015-11-30.docx.

- This compound(15182-68-0) 13 c nmr. ChemicalBook.

- Application Notes and Protocols: 5-Mercapto-1H-tetrazoles as Capping Ligands. Benchchem.

- Cyclization of Isothiocyanates as a Route to Phthalic and Homophthalic Acid Derivatives.

- An Improved Synthesis of 5-Substituted Tetrazoles. Journal of the American Chemical Society.

- Intramolecular Cyclization of Azido-Isocyanides Triggered by the Azide Anion: An Experimental and Comput

- Heterocycles from Acyl Isothiocyanates and Alkyl Azides.

- Effect of solvent and base in the reaction of phenyl isothiocyanate and sodium azide at rt a.

- A Comparative Analysis of 5-Mercapto-1H-tetrazole-1-acetic Acid and its Sodium Salt Form. Benchchem.

- This compound. AZA Mid-Year Meeting.

- A broad application of tetrazoles in medicines.

- Synthesis of Aryl Amides from Acyl-Bunte Salts and Aryl Azides.

- Various Applications of Functionalized Tetrazoles in Medicinal and M

- Discovery of mercaptopropanamide-substituted aryl tetrazoles as new broad-spectrum metallo-β-lactamase inhibitors. NIH.

- Synthesis of Isothiocyanates: An Upd

- 5-Isothiocyanato-1-naphthalene azide and rho-azidophenylisothiocyanate. Synthesis and application in hydrophobic heterobifunctional photoactive cross-linking of membrane proteins. PubMed.

- 1-Phenyl-5-mercaptotetrazole | C7H6N4S | CID 690730. PubChem.

- Synthesis of Isothiocyanates from Primary Amines via Visible-Light Photocatalysis.

- Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. South African Chemical Institute.

- Isothiocyan

- Synthesis of 1H-tetrazoles. Organic Chemistry Portal.

- Ambident reactivity of enolizable 5-mercapto-1H-tetrazoles in trapping reactions with in situ-gener

- 4-METHOXYPHENYL ISOTHIOCYAN

- Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles. Growing Science.

- A facile and highly efficient protocol for synthesis of new 5-substituted-1H-tetrazoles deriv

- A NOVEL APPROACH FOR SYNTHESIS OF SUBSTITUTED TETRAZOLES. Rasayan Journal.

- This compound 15182-68-0. TCI Chemicals.

- Tetrazolium Compounds: Synthesis and Applic

- Synthesis method of 1-phenyl-5-mercapto tetrazole.

- Process for converting primary amines to isothiocyanates.

- Mild conversion of primary amine to isothiocyanate?

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. lifechemicals.com [lifechemicals.com]

- 5. Discovery of mercaptopropanamide-substituted aryl tetrazoles as new broad-spectrum metallo-β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. FCKeditor - Resources Browser [midyear.aza.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. ehs.umich.edu [ehs.umich.edu]

- 11. - Division of Research Safety | Illinois [drs.illinois.edu]

- 12. This compound(15182-68-0) 13C NMR spectrum [chemicalbook.com]

- 13. Ambident reactivity of enolizable 5-mercapto-1H-tetrazoles in trapping reactions with in situ-generated thiocarbonyl S-methanides derived from sterically crowded cycloaliphatic thioketones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemistry.unm.edu [chemistry.unm.edu]

- 15. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 16. ehs.wisc.edu [ehs.wisc.edu]

tautomerism in 1-(4-Ethoxyphenyl)-5-mercapto-1H-tetrazole

An In-Depth Technical Guide to the Thione-Thiol Tautomerism of 1-(4-Ethoxyphenyl)-5-mercapto-1H-tetrazole

Part 1: Foundational Concepts

The Principle of Tautomerism in Modern Drug Discovery

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in organic chemistry with profound implications for drug development.[1] Unlike resonance structures, tautomers are distinct chemical species with different arrangements of both atoms and electrons, and they can exist in equilibrium in solution.[1] This phenomenon significantly influences a molecule's physicochemical properties, including its acidity (pKa), lipophilicity, hydrogen bonding capacity, and molecular shape. Consequently, understanding and controlling the tautomeric preference of a drug candidate is critical, as the predominant tautomer will dictate its pharmacokinetic profile, receptor binding affinity, and overall therapeutic efficacy. The tetrazole ring, in particular, is a well-established bioisosteric replacement for the carboxylic acid group in medicinal chemistry, making the study of its tautomerism especially pertinent.[2][3]

5-Mercaptotetrazoles: A Nexus of Thione-Thiol and Annular Tautomerism

5-Substituted tetrazoles bearing a mercapto (-SH) group at the C5 position present a complex and fascinating case of tautomerism. The equilibrium is not merely a simple proton shift between sulfur and a single nitrogen atom but involves two distinct types of tautomerism:

-

Thione-Thiol Tautomerism: This is an equilibrium between a thiol form, which contains a C=N double bond within the ring and an exocyclic C-S-H single bond, and a thione form, characterized by an exocyclic C=S double bond and an N-H bond within the tetrazole ring.[4][5]

-

Annular Tautomerism: This refers to the migration of a proton between the different nitrogen atoms of the heterocyclic ring. For a 5-substituted tetrazole, this leads to the well-documented 1H and 2H tautomers, which possess different chemical and physicochemical properties.[2][6][7]

In the case of this compound, the substituent at the N1 position precludes annular tautomerism involving that nitrogen. The primary equilibrium, therefore, is a prototropic shift between the sulfur atom (thiol form) and the N2 atom of the tetrazole ring (thione form).

Part 2: The Tautomeric System of this compound

The principal tautomeric equilibrium for this compound involves two key structures: the thiol form (1-phenyl-1H-tetrazole-5-thiol) and the thione form (1-phenyl-2H-tetrazole-5-thione). The position of the mobile proton dictates the electronic distribution and geometry of the molecule. Generally, in the condensed phase and in polar solvents, the equilibrium tends to favor the more polar thione form, while the thiol form may be more prevalent in the gas phase or in nonpolar solvents.[6][8]

Caption: Tautomeric equilibrium of this compound.

Part 3: Experimental Elucidation of Tautomeric Preference

Determining the predominant tautomeric form under specific conditions requires a combination of sophisticated analytical techniques. Each method provides unique insights, and their collective results offer a comprehensive understanding of the equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for studying tautomeric equilibria in solution.[9] By analyzing the chemical shifts, coupling constants, and signal intensities in ¹H, ¹³C, and ¹⁵N NMR spectra, one can unambiguously identify and quantify the different tautomers present.

Causality Behind the Method: The electronic environment of each nucleus is highly sensitive to the location of the mobile proton.

-

¹³C NMR: The chemical shift of the C5 carbon is a key diagnostic marker. In the thione tautomer, the C5 carbon is part of a C=S double bond and is significantly deshielded (shifted downfield to a higher ppm value) compared to the C5 carbon in the thiol tautomer, which is part of a C-S single bond.[6]

-

¹H NMR: The presence of a broad, exchangeable signal for either an S-H proton (typically ~3-4 ppm) or an N-H proton (often >13 ppm) can indicate the thiol or thione form, respectively.[5] The chemical shifts of the ethoxyphenyl protons may also show subtle differences between the two forms.

-

¹⁵N NMR: This technique provides the most definitive data, as the chemical shifts of the ring nitrogen atoms change dramatically depending on which one is protonated.[6]

Table 1: Expected NMR Chemical Shift Differences for Tautomers

| Nucleus | Thiol Form (Predicted) | Thione Form (Predicted) | Rationale for Difference |

|---|---|---|---|

| C5 Carbon | ~150-160 ppm | ~170-185 ppm | C5 is sp²-hybridized C-S in thiol vs. C=S in thione. |

| N-H Proton | Absent | >13 ppm (broad) | Proton is on nitrogen in the thione form. |

| S-H Proton | ~3-4 ppm (broad) | Absent | Proton is on sulfur in the thiol form. |

| Ring Nitrogens | Distinct shifts | N2 shift significantly altered | Protonation state drastically changes nitrogen shielding. |

Experimental Protocol: NMR Analysis of Tautomeric Ratio

-

Sample Preparation: Dissolve a precisely weighed sample (e.g., 10 mg) of this compound in 0.6 mL of the desired deuterated solvent (e.g., DMSO-d₆, CDCl₃, MeOD) in a 5 mm NMR tube. Prepare samples across a range of solvents to investigate polarity effects.

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum to identify proton signals.

-

Acquire a quantitative ¹³C NMR spectrum using inverse-gated decoupling to ensure accurate integration of the C5 carbon signals for both tautomers. A longer relaxation delay (D1) of at least 5 times the longest T₁ is crucial.

-

(Optional) If equipment is available, acquire ¹H-¹⁵N HMBC or HSQC spectra to correlate proton and nitrogen signals for unambiguous assignment.

-

-

Data Analysis:

-

Identify the distinct C5 signals corresponding to the thione and thiol tautomers in the ¹³C spectrum.

-

Integrate the area under each C5 peak.

-

Calculate the tautomeric ratio using the formula: % Thione = [Integral(Thione C5) / (Integral(Thione C5) + Integral(Thiol C5))] * 100.

-

-

Self-Validation: The protocol is self-validating by ensuring quantitative conditions are met for the ¹³C NMR experiment. The sum of the calculated percentages should equal 100%, and the results should be reproducible across multiple preparations.

Caption: Experimental workflow for NMR-based tautomer analysis.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive evidence for the structure of a molecule in the solid state.[10] By precisely locating each atom, it can unambiguously determine whether the molecule exists in the thione or thiol form in the crystal lattice. This technique is the gold standard for solid-state characterization but offers no information about the equilibrium in solution.

Part 4: Computational Modeling and Prediction

In parallel with experimental work, computational chemistry provides powerful predictive insights into tautomeric stability. Density Functional Theory (DFT) is the workhorse method for these investigations.

Causality Behind the Method: DFT calculations solve the electronic structure of a molecule to determine its ground-state energy and properties. By calculating the energies of all possible tautomers, we can predict their relative stabilities.[11] The inclusion of a Polarizable Continuum Model (PCM) can simulate the effect of a solvent, allowing for predictions that more closely mimic solution-phase experiments.

Table 2: Hypothetical DFT Calculation Results (B3LYP/6-311++G )**

| Tautomer | Gas Phase ΔE (kJ/mol) | Solution (DMSO) ΔG (kJ/mol) | Predicted Dipole Moment (Debye) |

|---|---|---|---|

| Thiol Form | 0.00 (Reference) | +5.8 | 3.1 D |

| Thione Form | +4.5 | -12.3 | 7.5 D |

Note: These are illustrative values. Actual calculations would be required.

The hypothetical data illustrates a common trend: the less polar thiol form might be slightly more stable in the gas phase, but the highly polar thione form is significantly stabilized by a polar solvent like DMSO, making it the predominant species in solution.[6]

Computational Protocol: DFT Analysis of Tautomer Stability

-

Structure Preparation: Build the 3D structures of both the thione and thiol tautomers of this compound using a molecular editor (e.g., Avogadro, GaussView).

-

Geometry Optimization: Perform a full geometry optimization for each tautomer in the gas phase using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).

-

Frequency Calculation: Perform a vibrational frequency calculation on the optimized structures. The absence of imaginary frequencies confirms that the structures are true energy minima. This step also provides the zero-point vibrational energy (ZPVE) and thermal corrections needed to calculate Gibbs free energy.

-

Solvation Modeling: Using the gas-phase optimized structures, perform a second optimization and frequency calculation for each tautomer, this time incorporating a solvent model (e.g., IEFPCM with parameters for DMSO or water).

-

Energy Analysis: Extract the Gibbs free energies (G) for both tautomers from the output files for both the gas-phase and solvated calculations.

-

Relative Stability Calculation: Calculate the difference in Gibbs free energy (ΔG) between the two tautomers (ΔG = G_thione - G_thiol). A negative ΔG indicates that the thione form is more stable under those conditions.

Caption: Workflow for DFT-based tautomer stability prediction.

Part 5: Factors Governing Tautomeric Equilibrium

The tautomeric balance is not static; it is delicately influenced by the surrounding environment.

-

Solvent Polarity: This is often the most dominant factor. Polar, protic solvents can form hydrogen bonds with the C=S and N-H groups of the thione tautomer, stabilizing it to a greater extent than the less polar thiol tautomer.[8]

-

pH: The acidity or basicity of the medium can shift the equilibrium. In alkaline solutions, deprotonation can occur, forming a thiolate anion which is a resonance-hybrid of both forms. In acidic solutions, protonation can favor one form over the other.[1]

-

Physical State: As shown by X-ray crystallography, crystal packing forces in the solid state can "lock" the molecule into a single tautomeric form, which may not be the most stable form in solution.[12]

Part 6: Implications for Drug Design and Development

The specific tautomeric form of this compound that interacts with a biological target is of paramount importance.

-

pKa and Ionization: The thione and thiol tautomers have different acidic protons (N-H vs. S-H) and thus different pKa values. The pKa dictates the ionization state of the molecule at physiological pH (7.4), which in turn governs its solubility, membrane permeability, and ability to interact with charged residues in a receptor binding pocket.

-

Receptor Binding: The two tautomers are stereoelectronically distinct. They present different hydrogen bond donor/acceptor patterns to a receptor. The thione form has an N-H donor and a C=S acceptor, while the thiol form has an S-H donor and a ring nitrogen acceptor. The "active" tautomer is the one whose shape and electrostatic profile are complementary to the target's active site.

-

Lipophilicity (LogP): The more polar thione tautomer will generally have a lower LogP value (be more hydrophilic) than the thiol form. This property is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Part 7: Conclusion

The tautomerism of this compound is a critical molecular feature, defined by a dynamic equilibrium between its thione and thiol forms. This equilibrium is not fixed but is a function of the molecule's environment, particularly the solvent. For researchers in drug development, a comprehensive characterization of this tautomeric system using a synergistic combination of experimental techniques like NMR and computational methods like DFT is not merely an academic exercise. It is a prerequisite for understanding structure-activity relationships, optimizing drug-receptor interactions, and engineering molecules with favorable pharmacokinetic properties. The insights gained from such a detailed analysis are essential for the rational design of effective and reliable therapeutic agents.

Part 8: References

-

Varynskyi, B. A. et al. (2014). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Chemical and Pharmaceutical Research, 6(5), 1342-1350. 1

-

Dömling, A. (2018). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 118(7), 3928-3986. 13

-

BenchChem. (2025). 1H-Tetrazole Tautomerism: An In-depth Technical Guide to 1H and 2H Isomers. BenchChem Technical Guides. 6

-

Zaragoza, F. et al. (2021). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Current Organic Chemistry, 25(1), 104-133. 2

-

Jayaram, P. N. et al. (2007). Effect of thione–thiol tautomerism on the inhibition of lactoperoxidase by anti-thyroid drugs and their analogues. Journal of Chemical Sciences, 119(2), 141-150. 4

-

National Center for Biotechnology Information. (n.d.). 1-Phenyl-5-mercaptotetrazole. PubChem Compound Database. 14

-

Zaragoza, F. et al. (2021). Tautomeric forms of tetrazole. ResearchGate. 7

-

Ghorbani-Choghamarani, A. et al. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2. South African Journal of Chemistry, 68, 133-137. 3

-

Reva, I. et al. (2014). Tetrazole acetic acid: tautomers, conformers, and isomerization. The Journal of Physical Chemistry A, 118(6), 1114-1127. 12

-

Pop, R. et al. (2015). Theoretical Considerations Regarding the Thione-thiol Tautomerism in 2-(5-mercapto-1,3,4-thiadiazol-2-ylthio)acetic Acid. Acta Chimica Slovenica, 62(1), 164-171. 15

-

Siddiqui, N. et al. (2014). Thiol-thiono tautomerism shown by the synthesized Schiff bases. Journal of the Indian Chemical Society, 91(1), 139-145. 5

-

Fathimoghadam, F. et al. (2018). Synthesis of novel tetrazole containing hybrid ciprofloxacin and pipemidic acid analogues and preliminary biological evaluation of their antibacterial and antiproliferative activity. Bioorganic & Medicinal Chemistry, 26(10), 2757-2767. 16

-

Upadhyay, R. et al. (2025). Spectroscopic investigations and TD-DFT analysis of 5-Mercapto-1-phenyl-1H-tetrazole molecule: Experimental and Theoretical insights. Journal of Molecular Structure. 17

-

Sridevi, C. et al. (2021). Application of LFER to pKas and Dipole Moments of 1H and 2H Tautomers of Tetrazole: Mimicking Structure-Function Relation as a Chemical Education Perspective. ChemRxiv. 18

-

Figeys, H. P. et al. (1980). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry, 58(22), 2413-2421. 8

-

Al-Masoudi, N. A. et al. (2015). A Facile One-Pot Synthesis of 1-Substituted Tetrazole-5-thiones and 1-Substituted 5-Alkyl(aryl)sulfanyltetrazoles from Organic Isothiocyanates. Molecules, 20(8), 14894-14906. 19

-

Klimavicz, J. S. et al. (1998). NMR analysis of thione-thiol tautomerization of a triazine derivative in the solid state and in acetone solution. Magnetic Resonance in Chemistry, 36(3), 221-225. 9

-

Al-Salahi, R. et al. (2021). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 26(16), 4987. 10

Sources

- 1. jocpr.com [jocpr.com]

- 2. researchgate.net [researchgate.net]

- 3. scielo.org.za [scielo.org.za]

- 4. ias.ac.in [ias.ac.in]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. NMR analysis of thione-thiol tautomerization of a triazine derivative in the solid state and in acetone solution | Semantic Scholar [semanticscholar.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Tetrazole acetic acid: tautomers, conformers, and isomerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 1-Phenyl-5-mercaptotetrazole | C7H6N4S | CID 690730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. chemrxiv.org [chemrxiv.org]

- 19. researchgate.net [researchgate.net]

The Solubility Profile of 1-(4-Ethoxyphenyl)-5-mercapto-1H-tetrazole: An In-depth Technical Guide for Researchers

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of modern medicinal chemistry and drug development, the tetrazole moiety stands as a "privileged scaffold," a core structural component frequently found in a wide array of therapeutic agents.[1] Its utility as a bioisostere for carboxylic acids has cemented its role in enhancing the drug-like properties of molecules, including metabolic stability and potency.[1] Within this important class of compounds is 1-(4-Ethoxyphenyl)-5-mercapto-1H-tetrazole, a versatile intermediate with significant potential in the synthesis of novel anti-inflammatory and antimicrobial drugs.[2] The journey from a promising molecule to a viable therapeutic, however, is invariably governed by its fundamental physicochemical properties. Among the most critical of these is solubility.

This in-depth technical guide provides a comprehensive exploration of the solubility of this compound. We will delve into the theoretical underpinnings of solubility, present detailed, field-proven experimental protocols for its determination, and analyze the structural and environmental factors that dictate its behavior in various solvents. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals, empowering them to make informed decisions in their experimental designs and formulation strategies.

The Dichotomy of Solubility: A Theoretical Framework

Before embarking on experimental determination, it is crucial to understand the two primary types of solubility measured in pharmaceutical sciences: kinetic and thermodynamic solubility.[3]

-

Kinetic Solubility: This is a measure of how quickly a compound dissolves and is often assessed in high-throughput screening settings. It is particularly relevant in early-stage drug discovery, where rapid assessment of a large number of compounds is necessary.[3][4] Kinetic solubility assays typically involve introducing a compound dissolved in an organic solvent, such as dimethyl sulfoxide (DMSO), into an aqueous buffer and measuring the point at which it precipitates.[4]

-

Thermodynamic Solubility: Also known as equilibrium solubility, this is the true measure of a compound's solubility at saturation, where the dissolved and undissolved forms are in equilibrium.[5] This value is paramount for formulation development and for predicting the in vivo behavior of a drug.[3][5] The classic "shake-flask" method is the gold standard for determining thermodynamic solubility.

The solubility of a compound is governed by a delicate interplay of factors, including the polarity of the solute and the solvent, temperature, and pH.[6] The adage "like dissolves like" is a fundamental principle; polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents. For ionizable compounds like many tetrazole derivatives, pH plays a pivotal role. The mercapto-tetrazole moiety can exhibit acidic properties, and thus its solubility can be significantly influenced by the pH of the medium.[6][7]

Determining the Solubility of this compound: Experimental Protocols

The following are detailed protocols for determining both the thermodynamic and kinetic solubility of this compound.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This method establishes the equilibrium solubility and is considered the benchmark for accurate solubility measurement.

Methodology:

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of crystalline this compound into a glass vial.

-

Add a precise volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, ethanol, methanol, DMSO).

-

Seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period to reach equilibrium (typically 24-48 hours).

-

-

Phase Separation:

-

Allow the vials to stand undisturbed for at least one hour to allow for the sedimentation of undissolved solid.

-

Carefully withdraw a sample from the supernatant, ensuring no solid particles are disturbed.

-

Filter the supernatant through a 0.22 µm filter to remove any remaining particulate matter.

-

-

Quantification:

-

Dilute the filtered supernatant with an appropriate mobile phase.

-

Analyze the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Prepare a calibration curve using standards of known concentrations to accurately determine the solubility.

-

Diagram of Thermodynamic Solubility Workflow:

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol 2: Kinetic Solubility Determination (Nephelometry)

This high-throughput method is ideal for rapid screening and provides a valuable early indication of a compound's solubility characteristics.[8]

Methodology:

-

Preparation of Stock Solution:

-

Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

-

Serial Dilution:

-

In a 96-well or 384-well microplate, perform a serial dilution of the DMSO stock solution with the aqueous buffer of interest (e.g., PBS pH 7.4). This creates a concentration gradient across the plate.

-

-

Incubation:

-

Incubate the microplate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours).

-

-

Measurement:

-

Measure the light scattering of each well using a nephelometer. The instrument detects the amount of light scattered by undissolved particles (precipitate).

-

-

Data Analysis:

-

Plot the nephelometric turbidity units (NTU) against the compound concentration.

-

The kinetic solubility is determined as the concentration at which a sharp increase in light scattering is observed, indicating the onset of precipitation.

-

Diagram of Kinetic Solubility Workflow:

Caption: Workflow for Kinetic Solubility Determination via Nephelometry.

Solubility Profile of this compound

While extensive quantitative solubility data for this compound is not widely published, a reliable profile can be constructed based on available information for the compound and its structural analogs.

| Solvent | Type | Expected Solubility | Rationale / Supporting Data |

| Water | Aqueous | Slightly Soluble[9][10][11] | The presence of the polar tetrazole and mercapto groups is countered by the non-polar ethoxyphenyl group, leading to limited aqueous solubility. |

| Ethanol | Polar Protic | Soluble | A structurally similar compound, 1-phenyl-1H-tetrazole-5-thiol, is reported to be soluble in ethanol. The ethoxy group on the target compound is unlikely to drastically reduce this solubility. |

| Methanol | Polar Protic | Soluble | Another related compound, 1-(4-hydroxyphenyl)-1H-tetrazole-5-thiol, is soluble in methanol. The ethoxy group is structurally similar to the hydroxyl group in terms of its effect on polarity. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | DMSO is a powerful aprotic solvent capable of dissolving a wide range of organic compounds. Tetrazole derivatives generally show good solubility in DMSO. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Highly Soluble | Similar to DMSO, DMF is a common solvent for organic synthesis and is expected to readily dissolve the target compound. A related mercapto-tetrazole has been shown to be soluble in DMF.[12] |

| Acetonitrile | Polar Aprotic | Moderately Soluble | Acetonitrile is a less polar solvent than DMSO and DMF, but it is still expected to solubilize the compound to a useful extent for analytical purposes. |